3-(Fluoromethyl)oxetan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

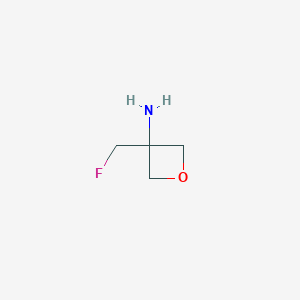

“3-(Fluoromethyl)oxetan-3-amine” is an organic compound with the CAS Number: 1782527-32-5 . It has a molecular weight of 105.11 and its IUPAC name is this compound . It is in liquid form .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a prominent research area in synthetic chemistry . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8FNO/c5-1-4(6)2-7-3-4/h1-3,6H2 . This code provides a unique identifier for the molecular structure of the compound.

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 105.11 . The compound is typically stored at -10 degrees Celsius .

Scientific Research Applications

Fluorocyclization for Heterocycle Synthesis

Fluorocyclization of allyl alcohols and amines offers a method to prepare 3-functionalized oxetanes and azetidines, leveraging the fluorocyclization strategy for constructing four-membered heterocycles. This approach, highlighted in the synthesis of fluorinated oxetanes, demonstrates the role of electron-donating groups in facilitating cyclization processes (Zhang et al., 2021).

Oxetane in Drug Synthesis

Oxetanes, including those modified with fluoromethyl groups, serve as versatile building blocks in drug synthesis, enhancing property-modulating effects. A catalytic one-pot strategy for converting oxetanes to carbamates, including the use of CO2, demonstrates the utility of oxetanes in synthesizing pharmaceutically relevant molecules with excellent chemoselectivity and yields (Guo et al., 2016).

Long-Acting IDO1 Inhibitors

3,3-Disubstituted oxetanes, as bioisosteres for gem-dimethyl and cyclobutane functionalities, have been utilized in the discovery of long-acting indoleamine 2,3-dioxygenase (IDO1) inhibitors suitable for once every 3 weeks dosing. This research underscores the oxetane's utility in developing potent inhibitors with excellent pharmacokinetic profiles for oncology applications (Li et al., 2022).

Radical Fluoromethylation

Direct fluoromethylation methods for unfunctionalized C(sp2) centers, facilitated by fluoromethyl radicals from fluoroiodomethane, demonstrate the role of fluorinated oxetanes in synthesizing complex α-fluoromethyl amines and amino acid derivatives. This technique exemplifies the synthesis of fluoromethylated products beneficial in synthetic and medicinal chemistry (Deneny et al., 2021).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding heat, sparks, open flames, and other ignition sources; keeping the container tightly closed; using explosion-proof equipment; and wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name |

3-(fluoromethyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-1-4(6)2-7-3-4/h1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOWFUYYLYKWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782527-32-5 |

Source

|

| Record name | 3-(fluoromethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)

![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)

![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)